
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is a labeled metabolite of acrylamide. This compound is used in various scientific research applications due to its unique properties and structure. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves several steps. The starting material is L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine. This intermediate is then reacted with 2-hydroxy-3-propionamide under specific conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like dithiothreitol for reduction. Substitution reactions may require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of acrylamide metabolites.
Biology: The compound is used in studies related to protein synthesis and metabolism.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of acrylamide in the human body.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of acrylamide, leading to the formation of various metabolites. These metabolites can then be studied to understand the effects of acrylamide exposure on the human body.
Comparaison Avec Des Composés Similaires
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine-d3 is unique due to its labeled nature, which allows for precise tracking and quantification in scientific studies. Similar compounds include:
N-Acetyl-L-cysteine: A precursor in the synthesis of the compound.
S-(2-hydroxy-3-propionamide)-L-cysteine: A non-labeled version of the compound.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: Another derivative of L-cysteine with similar properties.
These compounds share similar chemical structures but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C8H14N2O5S |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(2R)-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H14N2O5S/c1-4(11)10-5(8(14)15)2-16-3-6(12)7(9)13/h5-6,12H,2-3H2,1H3,(H2,9,13)(H,10,11)(H,14,15)/t5-,6?/m0/s1/i1D3 |
Clé InChI |
GFVUOIIZUCFXSF-PHQZTYCUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC(C(=O)N)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSCC(C(=O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


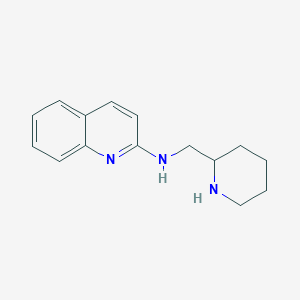
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
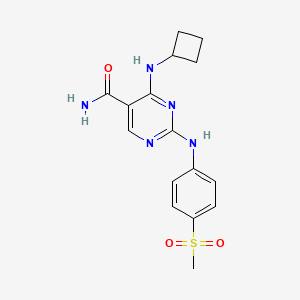
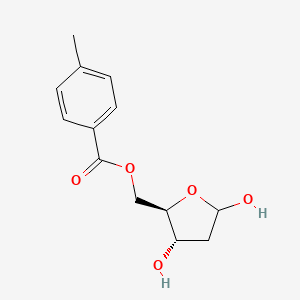

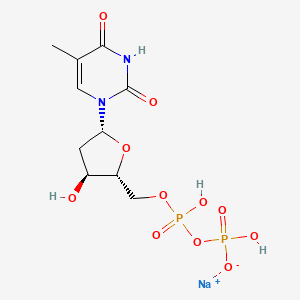
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
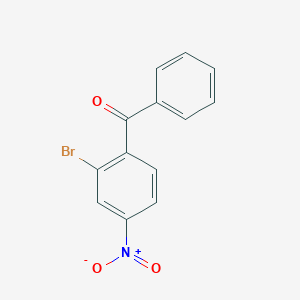
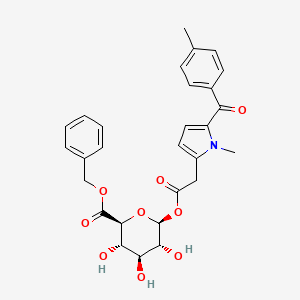
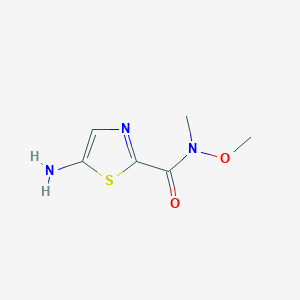

![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
